molecular formula C13H17ClN2O4 B579925 Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate CAS No. 1114966-47-0

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate

Cat. No.: B579925
CAS No.: 1114966-47-0
M. Wt: 300.739
InChI Key: YJHPNKCIXPZFIS-UHFFFAOYSA-N
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Description

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is an organic compound that features a picolinate core substituted with an ethyl ester, a tert-butoxycarbonyl-protected amino group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the picolinate core.

    Reduction: Reduction reactions can target the ester or the protected amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the picolinate core.

    Reduction: Reduced forms of the ester or amino group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by another functional group.

Scientific Research Applications

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is unique due to its specific substitution pattern on the picolinate core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-5-19-11(17)9-6-8(14)7-10(15-9)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHPNKCIXPZFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733759
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114966-47-0
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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